Methyl 3-methoxytetradecanoate

Description

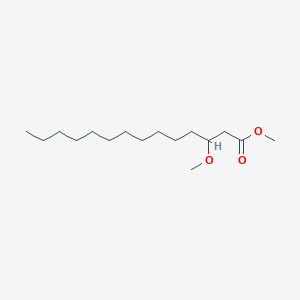

Structure

3D Structure

Properties

CAS No. |

62673-11-4 |

|---|---|

Molecular Formula |

C16H32O3 |

Molecular Weight |

272.42 g/mol |

IUPAC Name |

methyl 3-methoxytetradecanoate |

InChI |

InChI=1S/C16H32O3/c1-4-5-6-7-8-9-10-11-12-13-15(18-2)14-16(17)19-3/h15H,4-14H2,1-3H3 |

InChI Key |

KIBVGOIDEDIMJK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)OC)OC |

Origin of Product |

United States |

Natural Occurrence and Ecological Distribution of Methyl 3 Methoxytetradecanoate

Occurrence in Insect Systems

Methyl 3-methoxytetradecanoate has been notably detected in insect systems, particularly in the larval stages of the spotted stem borer, where its concentration appears to be influenced by diet.

The spotted stem borer, Chilo partellus, a significant pest of sorghum, has been found to contain Methyl 3-methoxytetradecanoate in its larval stage. researchgate.net This compound is among several fatty acids and other metabolites that are thought to be required for various life processes of the insect. iari.res.in The detection of this compound in the larvae, especially in the context of its presence in the host plant, underscores the complex biochemical interactions that occur during herbivory. researchgate.net

Research has indicated that the concentration of Methyl 3-methoxytetradecanoate in Chilo partellus larvae can vary depending on their diet. Specifically, larvae feeding on sorghum genotypes resistant to the pest were found to have significantly lower levels of this compound compared to those fed on susceptible genotypes. researchgate.netsemanticscholar.org This suggests that the compound's metabolism or sequestration in the insect is influenced by the chemical composition of the host plant, which in turn is linked to the plant's resistance mechanisms. researchgate.netsemanticscholar.org Furthermore, studies on diapausing (hibernating and aestivating) larvae of C. partellus have shown higher amounts of Methyl 3-methoxytetradecanoate compared to non-diapausing larvae, indicating its potential role in the insect's life processes during dormancy. iari.res.in

Biosynthetic Considerations

While the complete biosynthetic pathway of Methyl 3-methoxytetradecanoate has not been elucidated, a postulated pathway can be inferred from established principles of lipid metabolism and the known biochemistry of related compounds. The formation of this molecule likely involves the core processes of fatty acid synthesis followed by specific modification steps.

Postulated Pathways in Plant Lipid Metabolism

In plants, the biosynthesis of Methyl 3-methoxytetradecanoate is hypothesized to originate from the well-established fatty acid synthesis pathway. This process begins with the carboxylation of acetyl-CoA to malonyl-CoA, which then serves as the primary building block for the elongating fatty acid chain.

The key steps in the postulated pathway are as follows:

De Novo Fatty Acid Synthesis: The synthesis of the C14 backbone, myristic acid (tetradecanoic acid), occurs in the plastids. Through a series of condensation, reduction, dehydration, and further reduction reactions catalyzed by the fatty acid synthase (FAS) complex, the carbon chain is extended two carbons at a time from malonyl-ACP.

Hydroxylation: Following the synthesis of the myristoyl-ACP or myristoyl-CoA, it is proposed that a hydroxylation event occurs at the C-3 position (beta-position) of the fatty acid chain, resulting in the formation of 3-hydroxytetradecanoic acid. This step is crucial and would be catalyzed by a specific hydroxylase enzyme.

Methylation of the Hydroxyl Group: The subsequent and defining step would be the methylation of the 3-hydroxy group to form a 3-methoxy group. This reaction would be catalyzed by an O-methyltransferase (OMT). Plant OMTs are a large family of enzymes known to methylate the hydroxyl groups of various secondary metabolites, including flavonoids and phenylpropanoids. While an OMT specific to 3-hydroxy fatty acids has not been characterized, the existence of OMTs that act on carboxylic acids suggests the plausibility of such an enzymatic transformation.

Esterification: The final step would involve the esterification of the carboxyl group of 3-methoxytetradecanoic acid with methanol (B129727) to form the methyl ester, Methyl 3-methoxytetradecanoate. This reaction could be catalyzed by a carboxylesterase or occur non-enzymatically under certain physiological conditions.

| Step | Intermediate Compound | Key Enzyme Family | Cellular Location (Postulated) |

| 1 | Myristoyl-ACP | Fatty Acid Synthase (FAS) | Plastid |

| 2 | 3-Hydroxytetradecanoyl-ACP/CoA | Hydroxylase | Endoplasmic Reticulum |

| 3 | 3-Methoxytetradecanoyl-CoA | O-Methyltransferase (OMT) | Cytosol / Endoplasmic Reticulum |

| 4 | Methyl 3-methoxytetradecanoate | Carboxylesterase | Cytosol |

Potential Origins in Insect Biochemical Processes

The biochemical machinery for fatty acid synthesis is also highly conserved in insects and serves as the foundation for a potential biosynthetic pathway for Methyl 3-methoxytetradecanoate. The presence of 3-hydroxytetradecanoic acid in Drosophila melanogaster indicates that insects possess the capability to produce the necessary precursor.

The postulated pathway in insects would likely mirror that in plants, with some potential differences in enzyme localization and regulation:

Role in Biotic Interactions and Ecological Biochemistry

Methyl 3-Methoxytetradecanoate as a Biomarker in Plant Defense

Research into the chemical ecology of plant-herbivore interactions has highlighted the role of specific metabolites in conferring resistance to plants against insect pests. Methyl 3-methoxytetradecanoate has emerged as one such compound, acting as a biomarker in the defense mechanisms of staple crops like sorghum and maize against the spotted stem borer, Chilo partellus.

The spotted stem borer, Chilo partellus, is a major pest of maize and sorghum, causing significant yield losses in Asia and Africa researchgate.netsemanticscholar.org. Plants have evolved complex defense systems, including the production of a diverse array of chemical compounds to deter herbivory rmaj.inicrisat.orgrmsi.in. Studies have investigated the lipophilic profiles of sorghum genotypes and the C. partellus larvae that feed on them to understand the biochemical basis of resistance researchgate.net. These analyses have revealed a correlation between the levels of certain metabolites and a plant's resistance to the stem borer. Variations in the presence and concentration of lipophilic compounds, including methyl 3-methoxytetradecanoate, are observed across different sorghum genotypes researchgate.net. The levels of this compound in the larvae are influenced by the resistance level of the host plant they consume, indicating its involvement in the plant's defense strategy researchgate.net.

The chemical composition of a host plant directly impacts the physiology and development of the insects that feed on it. The presence or absence of certain compounds can affect an insect's growth, survival, and reproductive success. In the context of C. partellus, the uptake of plant metabolites like methyl 3-methoxytetradecanoate from different sorghum genotypes appears to influence the insect's internal biochemical state researchgate.net. Larvae feeding on resistant sorghum genotypes exhibit significantly lower levels of methyl 3-methoxytetradecanoate compared to those feeding on susceptible genotypes researchgate.net. This suggests that the compound's metabolism or sequestration in the insect is altered, which is linked to the plant's resistance mechanism and likely has downstream effects on the insect's biological parameters.

The interaction between Chilo partellus and its host plants involves a dynamic biochemical landscape. The differential accumulation of metabolites is a key indicator of these interactions. Research has shown that methyl 3-methoxytetradecanoate is one of several compounds that play a significant role in the biochemical disruptions that characterize a resistant interaction researchgate.net. When C. partellus larvae feed on resistant sorghum, the resulting lower internal concentration of methyl 3-methoxytetradecanoate is indicative of a successful plant defense, pointing to its role in disrupting the insect's normal physiological processes researchgate.net. Along with other compounds like myristic acid and stearic acid, methyl 3-methoxytetradecanoate has been identified as a significant contributor to the variability in plant resistance, marking it as a potential biomarker for sorghum-stem borer interactions researchgate.net.

Table 1: Role of Methyl 3-methoxytetradecanoate in Chilo partellus-Sorghum Interaction

| Compound | Observation in C. partellus Larvae | Implication | Source |

| Methyl 3-methoxytetradecanoate | Significantly lower content when fed on resistant sorghum genotypes compared to susceptible ones. | Indicates a role in insect-plant biochemical disruptions and serves as a biomarker for resistance. | researchgate.net |

Involvement in Insect Physiological Adaptation

Insects have developed remarkable strategies to survive unfavorable environmental conditions, such as extreme temperatures and lack of food. One such strategy is diapause, a state of arrested development. The biochemical makeup of an insect, particularly its lipid profile, is crucial for surviving these periods.

Chilo partellus undergoes larval diapause in two forms: hibernation to survive cold winters and aestivation to endure hot summers researchgate.netresearchgate.netnih.gov. These distinct physiological states are accompanied by significant changes in the insect's biochemistry. Studies mapping the lipophilic profiles of C. partellus larvae have revealed dramatic fluctuations in the content of specific compounds during these periods compared to non-diapausing larvae researchgate.netnih.gov. Notably, the content of methyl 3-methoxytetradecanoate is significantly higher in larvae undergoing hibernation than in those in aestivation or in a non-diapausing state researchgate.netresearchgate.netresearchgate.netnih.gov. This specific upregulation during the cold-induced dormancy of hibernation points to a specialized role for this compound in metabolic adjustments required to survive low temperatures.

The survival of an insect during diapause is heavily dependent on the efficient management of stored energy reserves, primarily in the form of lipids. The composition of these lipids can change to adapt to specific environmental stresses, such as desiccation or cold. In C. partellus, the lipophilic profiles vary distinctly between hibernation, aestivation, and non-diapause states, suggesting tailored biochemical adaptations for each condition nih.gov.

During hibernation, alongside elevated levels of methyl 3-methoxytetradecanoate, there is also a higher content of palmitoleic acid researchgate.netresearchgate.netnih.gov. Conversely, compounds like linoleic acid, stearic acid, and eicosanoic acid are found in lower concentrations during hibernation compared to non-diapausing larvae researchgate.netnih.gov. Larvae in aestivation show higher levels of myristic acid and lathosterol researchgate.netresearchgate.netnih.gov. These specific changes in the lipid profile are thought to be crucial for maintaining cellular function and development during the harsh conditions of diapause, highlighting the importance of compounds like methyl 3-methoxytetradecanoate in these adaptive strategies researchgate.netnih.gov.

Table 2: Relative Content of Lipophilic Compounds in Chilo partellus Larvae During Different Physiological States

| Compound | Hibernation | Aestivation | Non-Diapause | Source |

| Methyl 3-methoxytetradecanoate | Higher | Lower | Lower | researchgate.netresearchgate.netresearchgate.netnih.gov |

| Palmitoleic acid | Higher | Lower | Lower | researchgate.netresearchgate.netnih.gov |

| Myristic acid | Lower | Higher | Lower | researchgate.netresearchgate.netnih.gov |

| Lathosterol | Lower | Higher | Lower | researchgate.netresearchgate.netnih.gov |

| Linoleic acid | Lower | Higher | Higher | researchgate.netnih.gov |

| Stearic acid | Lower | Higher | Higher | researchgate.netnih.gov |

| Eicosanoic acid | Lower | Higher | Higher | researchgate.netnih.gov |

| Cholesterol | Higher | Higher | Lower | researchgate.netresearchgate.netnih.gov |

| Squalene | Lower | Lower | Higher | researchgate.netresearchgate.netnih.gov |

Biochemical and Physiological Cross-talk in Diapause Regulation

The regulation of diapause in insects is a complex process governed by a sophisticated interplay of hormonal signals and metabolic adjustments. A key aspect of this regulation is the biochemical and physiological cross-talk that ensures the insect can enter and maintain a state of arrested development and heightened stress resistance. The fatty acid ester, Methyl 3-methoxytetradecanoate, has been identified as a significant biochemical component associated with the diapause of the spotted stem borer, Chilo partellus. Its elevated presence during hibernation suggests a role in the physiological adaptations required for this dormant state. The cross-talk involving this compound is intrinsically linked to the hormonal milieu that orchestrates diapause, primarily governed by juvenile hormone (JH) and ecdysteroids.

During the larval diapause of C. partellus, a specific hormonal signature is observed, characterized by high titers of juvenile hormone III (JH III) and suppressed levels of ecdysteroids, namely ecdysone and its more active form, 20-hydroxyecdysone (20E). researchgate.netnih.gov This hormonal state is crucial for the maintenance of developmental arrest and the metabolic changes that accompany diapause.

The elevated levels of Methyl 3-methoxytetradecanoate during hibernation in C. partellus coincide with this high JH III and low ecdysteroid profile. researchgate.net While direct enzymatic pathways linking JH and ecdysteroid signaling to the synthesis or degradation of Methyl 3-methoxytetradecanoate in C. partellus have not been fully elucidated, the broader regulatory roles of these hormones on lipid metabolism in insects suggest a strong potential for such a connection.

Juvenile hormone is known to have a pleiotropic role in insect physiology, influencing development, reproduction, and metabolism. In the context of diapause, particularly larval diapause, sustained high levels of JH prevent the developmental switch to pupation, which is triggered by pulses of ecdysone in the absence of high JH. Furthermore, JH signaling has been shown in various insect species to influence lipid metabolism, including the expression of genes related to fatty acid synthesis. For instance, in some insects preparing for reproductive diapause, a decrease in JH signaling leads to an upregulation of fatty acid synthase (FAS) genes, promoting the accumulation of lipid reserves. Conversely, the high JH levels during larval diapause of C. partellus may modulate the activity of specific enzymes involved in the modification of fatty acids, potentially leading to the increased production of specialized esters like Methyl 3-methoxytetradecanoate.

On the other hand, ecdysteroids are the primary drivers of molting and metamorphosis. Their suppression during diapause is essential for maintaining developmental arrest. researchgate.net In non-diapausing states, ecdysteroids can promote lipid catabolism to provide energy for development. Therefore, the low ecdysteroid titers during the diapause of C. partellus would favor the conservation of energy stores, including the accumulation of specific lipid molecules like Methyl 3-methoxytetradecanoate.

The accumulation of Methyl 3-methoxytetradecanoate during hibernation also points towards its potential role in conferring stress tolerance, particularly against cold. Changes in the fatty acid composition of cell membranes and storage lipids are critical for maintaining membrane fluidity and metabolic function at low temperatures. The presence of a methoxy (B1213986) group in Methyl 3-methoxytetradecanoate could influence its physical properties, potentially contributing to the insect's cold hardiness.

The following interactive data table summarizes the key research findings on the hormonal and biochemical changes during diapause in Chilo partellus, highlighting the context in which Methyl 3-methoxytetradecanoate is upregulated.

Advanced Analytical Methodologies for Characterization and Profiling

Chromatographic Techniques for Separation and Identification

Chromatography is a foundational technique for isolating specific lipids from complex mixtures. The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the analyte. For fatty acid methyl esters (FAMEs) like Methyl 3-methoxytetradecanoate, both techniques have significant applications.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds, making it highly suitable for FAMEs. researchgate.netnih.gov The process involves vaporizing the sample and separating its components on a long capillary column before they are ionized and detected by a mass spectrometer. This hyphenated technique provides excellent separation efficiency and definitive identification based on both the retention time of the compound and its unique mass fragmentation pattern. nih.govjmchemsci.com In the analysis of compounds like Methyl 3-methoxytetradecanoate, the mass spectrum would reveal characteristic fragments that allow for unambiguous structural confirmation.

Table 1: Hypothetical GC-MS Fragmentation Data for Methyl 3-methoxytetradecanoate

| Parameter | Description |

|---|---|

| Molecular Ion (M+) | The peak corresponding to the intact molecule's mass. |

| Base Peak | The most abundant fragment, used for quantification. |

| Key Fragments | Specific ions resulting from the cleavage of the methoxy (B1213986) group, the ester group, and along the aliphatic chain, which help confirm the structure. |

| Retention Time | The specific time it takes for the compound to elute from the GC column under defined conditions, used for identification. |

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, often preferred for less volatile or thermally sensitive lipids. nih.gov When coupled with detectors like a Diode Array Detector (DAD) or a mass spectrometer (LC-MS), HPLC provides robust analytical capabilities. researchgate.netmdpi.com Different HPLC modes can be employed for lipid analysis.

Normal-Phase HPLC (NP-HPLC) separates lipids based on the polarity of their head groups.

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity, which is influenced by acyl chain length and degree of unsaturation. researchgate.net This is the most common mode for separating individual fatty acid esters.

For Methyl 3-methoxytetradecanoate, RP-HPLC would effectively separate it from other FAMEs with different chain lengths or functional groups.

Table 2: Comparison of HPLC Modes for Lipid Analysis

| HPLC Mode | Principle of Separation | Application for Methyl 3-methoxytetradecanoate |

|---|---|---|

| Normal-Phase (NP-HPLC) | Polarity | Group separation of lipid classes (e.g., separating esters from free fatty acids). |

| Reversed-Phase (RP-HPLC) | Hydrophobicity/Chain Length | High-resolution separation from other fatty acid esters based on its specific structure. |

Quantitative Analysis and Metabolomic Approaches

Beyond identification, determining the precise amount of Methyl 3-methoxytetradecanoate in a sample is critical, particularly in biological and clinical research. This requires validated quantitative methods and often involves its integration into broader metabolomics studies.

Accurate and reliable quantification of lipids in biological samples like plasma, serum, or tissue is achieved using mass spectrometry-based methods, often following chromatographic separation. nih.gov Key aspects of a robust quantitative method include:

Use of Internal Standards: A structurally similar, stable isotope-labeled version of the analyte is often added to samples to correct for variations during sample preparation and analysis.

Calibration Curves: A series of standards with known concentrations are analyzed to create a calibration curve, from which the concentration of the analyte in an unknown sample can be determined.

Method Validation: The analytical method must be validated for several parameters to ensure its reliability. nih.gov

Table 3: Key Validation Parameters for Quantitative Methods

| Parameter | Definition |

|---|---|

| Specificity | The ability to unequivocally assess the analyte in the presence of other components. |

| Linearity | The ability to produce test results that are directly proportional to the concentration of the analyte. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Accuracy & Precision | Accuracy refers to the closeness of the measurements to the true value, while precision refers to the closeness of repeated measurements to each other. |

| Recovery | The efficiency of the extraction process, determined by analyzing samples spiked with a known amount of the analyte. |

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. nih.gov A compound like Methyl 3-methoxytetradecanoate can be one of thousands of metabolites measured in a single study. nih.gov By comparing the metabolite profiles of different groups (e.g., healthy vs. diseased), researchers can identify molecules that are significantly altered, flagging them as potential biomarkers. drugtargetreview.com If the levels of Methyl 3-methoxytetradecanoate are consistently different between study groups, it could be identified as a biomarker for diagnosis, prognosis, or monitoring treatment response. researchgate.net

Table 4: Workflow for Metabolomics-Based Biomarker Discovery

| Step | Description |

|---|---|

| 1. Sample Collection | Obtaining biological samples (e.g., blood, urine, tissue) from different study groups. |

| 2. Metabolite Extraction | Isolating small molecules, including lipids like Methyl 3-methoxytetradecanoate, from the biological matrix. |

| 3. Analytical Profiling | Using high-throughput techniques like LC-MS or GC-MS to generate comprehensive metabolite profiles. |

| 4. Data Analysis | Employing statistical methods to identify metabolites that show significant differences between groups. |

| 5. Biomarker Validation | Using a targeted quantitative method to confirm the findings in a larger, independent set of samples. |

Emerging Analytical Techniques for Lipidomics (General Considerations)

The field of lipidomics is continually evolving, with new techniques offering greater sensitivity, throughput, and depth of coverage. nih.gov While the core methods of GC-MS and HPLC-MS remain central, emerging approaches provide enhanced capabilities for characterizing lipids like Methyl 3-methoxytetradecanoate. nih.govbohrium.com

Ultra-Performance Liquid Chromatography (UPLC-MS): This technique uses smaller column particles than traditional HPLC, resulting in faster analysis times, higher resolution, and improved sensitivity. nih.gov

Shotgun Lipidomics: This approach involves the direct infusion of a total lipid extract into a high-resolution mass spectrometer without prior chromatographic separation. It allows for high-throughput, quantitative analysis of hundreds of lipid species. nih.gov

Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging allow for the visualization of the spatial distribution of specific lipids directly in tissue sections. researchgate.net This can provide crucial information about the localization of Methyl 3-methoxytetradecanoate within a specific organ or tissue structure.

These advanced methods are pushing the boundaries of lipid analysis, enabling a more complete understanding of the lipidome and the role of individual molecules within it. researchgate.net

Synthetic Considerations and Analog Generation for Methyl 3 Methoxytetradecanoate Research

Methodological Approaches to Alkyl Methoxy (B1213986) Fatty Acid Ester Synthesis (General)

The synthesis of alkyl methoxy fatty acid esters, including methyl 3-methoxytetradecanoate, typically involves a multi-step process that begins with the formation of a fatty acid methyl ester (FAME) backbone, followed by the introduction of a methoxy group.

A common starting point is the esterification or transesterification of a corresponding fatty acid or triglyceride. Acid-catalyzed esterification, using reagents like methanolic hydrogen chloride or boron trifluoride in methanol (B129727), is a widely employed method for converting free fatty acids into their methyl esters. researchgate.netgre.ac.uk Base-catalyzed transesterification, often utilizing sodium or potassium methoxide, is another efficient route, particularly for converting triglycerides to FAMEs. aocs.org

The introduction of a methoxy group onto the fatty acid chain can be achieved through various methods. One potential approach involves the synthesis of a hydroxy fatty acid intermediate, which is then subjected to etherification. For instance, a 3-hydroxy fatty acid ester can be synthesized and subsequently methylated to yield the desired 3-methoxy derivative. The Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is a classic method for forming ethers. In the context of synthesizing methyl 3-methoxytetradecanoate, this could involve the deprotonation of a methyl 3-hydroxytetradecanoate (B1260086) intermediate followed by reaction with a methylating agent like methyl iodide.

Another strategy involves the addition of methanol across a double bond in an unsaturated fatty acid ester. However, care must be taken as side reactions can occur, leading to a mixture of products. researchgate.net

| Synthesis Stage | Common Methods | Key Reagents |

| Esterification/Transesterification | Acid-catalyzed esterification, Base-catalyzed transesterification | Methanolic HCl, Boron trifluoride-methanol, Sodium methoxide, Potassium methoxide |

| Methoxylation | Williamson ether synthesis (from hydroxy intermediate), Addition of methanol to unsaturated esters | Sodium hydride, Methyl iodide, Mercuric acetate (B1210297) (for alkoxymercuration) |

Strategies for Regioselective and Stereoselective Methoxylation (General)

Achieving regioselectivity and stereoselectivity in the methoxylation of a long-chain fatty acid is a significant synthetic challenge. The position and stereochemistry of the methoxy group can have a profound impact on the biological activity of the molecule.

Regioselectivity: To introduce a methoxy group at a specific position, such as the 3-position of tetradecanoic acid, a synthetic route that proceeds via a regioselectively formed intermediate is necessary. One such strategy is the alkoxymercuration-demercuration of an α,β-unsaturated ester. gerli.comoptica.orgbohrium.comnih.govnih.gov This reaction involves the addition of an alcohol (in this case, methanol) and a mercury salt to a double bond, followed by reduction. The reaction typically follows Markovnikov's rule, where the alkoxy group adds to the more substituted carbon of the double bond. By starting with an appropriate unsaturated precursor, it is possible to control the position of the methoxy group.

Another approach to achieving regioselectivity is through the use of enzymatic or biocatalytic methods. Certain enzymes can exhibit high regioselectivity in the functionalization of fatty acids, offering a greener and more specific alternative to traditional chemical methods. orgchemboulder.com For example, a hydratase could be used to introduce a hydroxyl group at a specific position, which can then be methylated. spectra-analysis.com

Stereoselectivity: Controlling the stereochemistry at the C-3 position is crucial for studying the differential effects of enantiomers. Asymmetric synthesis methods can be employed to produce a single enantiomer of the 3-hydroxy precursor. This can involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a key reaction step, such as a reduction or an aldol-type reaction. Once the stereochemically defined 3-hydroxy ester is obtained, the subsequent methylation to form the methoxy ether typically proceeds with retention of configuration at the chiral center.

Development of Methyl 3-Methoxytetradecanoate Analogs and Derivatives for Research Purposes

To probe the structure-activity relationship and identify the key molecular features responsible for the biological effects of methyl 3-methoxytetradecanoate, the synthesis of a variety of analogs and derivatives is essential. These modifications can include altering the chain length, the position of the methoxy group, and the nature of the ester group.

Chain Length Modification: Analogs with shorter or longer alkyl chains can be synthesized to investigate the influence of lipophilicity on activity. For example, analogs with dodecanoate (B1226587) (C12) or hexadecanoate (B85987) (C16) backbones could be prepared using similar synthetic routes, starting from the corresponding fatty acids.

Positional Isomers of the Methoxy Group: Synthesizing isomers with the methoxy group at different positions on the tetradecanoate (B1227901) chain (e.g., 2-methoxy, 4-methoxy) can help to determine if the 3-position is critical for its biological function. The synthesis of these positional isomers would require different starting materials and regioselective strategies. For instance, the synthesis of a 2-methoxy derivative might involve the α-hydroxylation of the ester followed by methylation.

Ester Group Modification: The methyl ester can be replaced with other alkyl esters (e.g., ethyl, propyl) or more complex functional groups to explore the role of this part of the molecule. This can be achieved by performing the initial esterification with a different alcohol or by transesterification of the final methyl ester product.

Introduction of Other Functional Groups: Derivatives can be synthesized that incorporate other functional groups, such as fluorine atoms, hydroxyl groups, or unsaturated bonds, into the fatty acid chain. These modifications can provide insights into the electronic and steric requirements for biological activity and can also be used to develop probes for biochemical studies.

| Analog/Derivative Type | Modification | Rationale for Synthesis |

| Chain Length Analogs | Varying the number of carbon atoms in the fatty acid backbone. | To study the effect of lipophilicity on biological activity. |

| Positional Isomers | Changing the location of the methoxy group along the alkyl chain. | To determine the importance of the 3-position for activity. |

| Ester Variants | Replacing the methyl group of the ester with other alkyl or functional groups. | To investigate the role of the ester moiety in molecular interactions. |

| Functionally Modified Derivatives | Introducing other chemical groups like halogens, hydroxyls, or double bonds. | To probe electronic and steric requirements and for use as research tools. |

Purification and Characterization of Synthetic Intermediates and Final Compounds

Rigorous purification and characterization are paramount to ensure the identity and purity of synthetic intermediates and the final methyl 3-methoxytetradecanoate product. A combination of chromatographic and spectroscopic techniques is typically employed.

Purification: Column chromatography on silica (B1680970) gel is a common method for purifying intermediates and the final product. gerli.com The choice of solvent system (eluent) is critical for achieving good separation of the desired compound from starting materials and byproducts. For fatty acid methyl esters, mixtures of nonpolar and moderately polar solvents, such as hexane (B92381) and ethyl acetate, are often effective. Thin-layer chromatography (TLC) is used to monitor the progress of reactions and to identify the appropriate fractions to collect from the column. gerli.com

Characterization:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of FAMEs and confirming their molecular weight. uib.nontnu.nosigmaaldrich.com The gas chromatogram provides information on the retention time, which is characteristic of the compound, and the mass spectrum provides the molecular weight and fragmentation pattern, which can be used to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. aocs.orgresearchgate.netmultiscreensite.com

¹H NMR: Provides information about the chemical environment of the hydrogen atoms. For methyl 3-methoxytetradecanoate, characteristic signals would include a singlet for the methyl ester protons (around 3.7 ppm), a singlet for the methoxy protons, and various multiplets for the methylene (B1212753) protons along the fatty acid chain. aocs.org The proton at the 3-position would appear as a multiplet, and its chemical shift and coupling pattern would be indicative of the adjacent methoxy group.

¹³C NMR: Shows the number of unique carbon atoms in the molecule and their chemical environments. The carbonyl carbon of the ester and the carbon atom bearing the methoxy group would have characteristic chemical shifts.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. A strong absorption band around 1740 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch. orgchemboulder.comspectra-analysis.com The C-O stretching vibrations of the ester and ether linkages would also be present.

By employing these purification and characterization techniques, researchers can ensure the integrity of their synthetic compounds, which is essential for obtaining reliable and reproducible results in subsequent biological studies.

Future Directions and Research Perspectives

Unexplored Biological Roles and Ecological Functions

The biological significance of Methyl 3-methoxytetradecanoate remains largely uncharted territory. Fatty acids and their esters are fundamental to numerous physiological processes in a vast array of organisms. In insects, for example, internal fatty acids are crucial components of cell membranes, serve as energy sources, and act as precursors for waxes and pheromones. nih.gov They play essential roles in reproduction, resistance to environmental stress, and defense against pathogens. nih.govresearchgate.net

Future research will likely focus on identifying whether Methyl 3-methoxytetradecanoate serves as a signaling molecule, a pheromone component, or a defensive compound in specific ecosystems. Investigations could explore its presence and concentration in various insect species and developmental stages to correlate them with particular behaviors or physiological states. nih.gov Understanding these fundamental roles is the first step toward harnessing its potential for practical applications.

Table 1: Potential Research Questions for the Biological Role of Methyl 3-Methoxytetradecanoate

| Research Area | Key Questions | Potential Organisms of Study |

| Pheromonal Communication | Does it act as a sex, aggregation, or trail pheromone? | Social insects (ants, bees), agricultural pests (moths, beetles) |

| Defensive Chemistry | Is it secreted as a defense against predators or pathogens? | Various insect species, marine invertebrates |

| Metabolic Precursor | Is it a key intermediate in the synthesis of other vital biomolecules? | Plants, fungi, bacteria |

| Ecological Signaling | Does it mediate interactions between different species (e.g., plant-insect)? | Plant-herbivore systems, symbiotic relationships |

Development of Targeted Pest Management Strategies

The larvicidal and insecticidal properties of various fatty acid methyl esters are well-documented, making this class of compounds a promising source for new bioinsecticides. researchgate.net Studies have shown that these esters can cause mortality in mosquito larvae and other pests, potentially by disrupting cell membranes or interfering with key physiological processes. researchgate.net Methyl 3-methoxytetradecanoate, with its specific methoxy (B1213986) group, could exhibit unique activity spectra and mechanisms of action.

Future pest management strategies could involve using this compound as a targeted pesticide that is effective against specific pests while having low toxicity to non-target organisms. researchgate.net Research efforts will need to establish its efficacy against a range of agricultural and public health pests. Furthermore, its potential to act as a synergist, enhancing the effectiveness of other pesticides, or as a kairomone for attracting pests to traps, warrants investigation. frontiersin.org

Novel Synthetic Pathways and Analog Development

To fully explore the biological activities of Methyl 3-methoxytetradecanoate, efficient and scalable synthetic routes are necessary. While general methods for the synthesis of fatty acid esters and methoxylated compounds exist, developing pathways specifically optimized for this molecule will be a key research objective. nih.govnih.gov This will enable the production of sufficient quantities for extensive biological testing.

Furthermore, the synthesis of structural analogs will be crucial for structure-activity relationship (SAR) studies. By modifying the chain length, the position of the methoxy group, and other structural features, researchers can identify the key determinants of its biological activity. This knowledge can lead to the design of new molecules with enhanced potency, selectivity, or metabolic stability for specific applications. researchgate.net

Table 2: Strategic Goals for Synthesis and Analog Development

| Objective | Approach | Desired Outcome |

| Efficient Synthesis | Develop a high-yield, cost-effective synthetic route. | Scalable production for research and potential commercialization. |

| Analog Library Creation | Systematically modify the fatty acid chain and methoxy position. | Identification of key structural features for biological activity. |

| Probe Development | Synthesize labeled analogs (e.g., fluorescent, isotopic). | Tools for studying the molecule's mechanism of action and metabolic fate. |

Integration of Multi-Omics Approaches

To gain a comprehensive understanding of the biological impact of Methyl 3-methoxytetradecanoate, modern multi-omics approaches will be indispensable. thermofisher.com These technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for a holistic view of the molecular changes within an organism upon exposure to a specific compound. nih.govmdpi.com

For instance, transcriptomic analysis could reveal which genes are up- or down-regulated in response to the compound, providing clues about the cellular pathways it affects. mdpi.com Metabolomics could identify changes in the levels of other small molecules, uncovering the compound's metabolic fate and its broader impact on cellular metabolism. frontiersin.org Integrating these datasets can help build a detailed picture of its mechanism of action and identify potential biomarkers of exposure or effect. thermofisher.com

Application in Crop Improvement Programs for Enhanced Resistance

Fatty acids and their derivatives are known to play a role in plant defense signaling and can induce resistance against pathogens. Some alkyl fatty acid esters have demonstrated prophylactic and therapeutic effects against plant diseases like powdery mildew and rust. google.com This opens up the possibility of using Methyl 3-methoxytetradecanoate or its analogs as elicitors to prime the plant's immune system.

Future research could explore the application of this compound as a foliar spray or seed treatment to enhance crop resistance to various biotic and abiotic stresses. unisciencepub.comcambridge.org Fatty acid esters can also be used as additives to improve the uptake and translocation of other agrochemicals, such as micronutrients. researchgate.net Investigating whether Methyl 3-methoxytetradecanoate possesses similar properties could lead to the development of more efficient and sustainable agricultural formulations.

Q & A

Basic Research Questions

Q. How can Methyl 3-methoxytetradecanoate be reliably identified and distinguished from structurally similar esters?

- Methodological Answer : Use hyphenated analytical techniques such as GC-MS or LC-MS to confirm molecular weight and fragmentation patterns. Cross-reference with nuclear magnetic resonance (NMR) data (e.g., and NMR) to resolve structural ambiguities, focusing on the methoxy group at position 3 and the tetradecanoate backbone. Compare retention indices with databases like NIST Chemistry WebBook . Synonymous identifiers (e.g., CAS registry numbers) should be validated against authoritative sources to avoid misclassification .

Q. What are the recommended synthesis protocols for Methyl 3-methoxytetradecanoate in laboratory settings?

- Methodological Answer : Optimize esterification reactions using methoxy-substituted fatty acids (e.g., 3-methoxytetradecanoic acid) and methanol under acid catalysis (e.g., HSO or p-toluenesulfonic acid). Monitor reaction progress via thin-layer chromatography (TLC) or FTIR for ester bond formation (C=O stretch at ~1740 cm). Purify via fractional distillation or column chromatography, ensuring minimal exposure to moisture to prevent hydrolysis .

Q. What are the critical physicochemical properties of Methyl 3-methoxytetradecanoate, and how are they determined experimentally?

- Methodological Answer : Key properties include melting point (), boiling point (), and enthalpy of vaporization (). Use differential scanning calorimetry (DSC) for and static vapor pressure measurements for . Thermodynamic data (e.g., Antoine equation parameters) can be extrapolated from homologous esters like methyl tetradecanoate, adjusting for the methoxy group’s polarity . For solubility, employ shake-flask methods with log determination via HPLC .

Advanced Research Questions

Q. How does Methyl 3-methoxytetradecanoate contribute to cold-shock tolerance in insect diapause, and what experimental approaches validate this role?

- Methodological Answer : In Chilo partellus larvae, this compound accumulates during hibernation, suggesting a role in membrane fluidity regulation. To test this, use lipidomics (LC-MS/MS) to quantify its levels in diapause vs. non-diapause states. Pair with RNAi knockdown of biosynthetic enzymes (e.g., methyltransferases) to observe survival rates under cold stress. Comparative studies with structurally similar esters (e.g., methyl myristate) can isolate the methoxy group’s contribution .

Q. What strategies resolve contradictions in reported thermodynamic data for Methyl 3-methoxytetradecanoate and related esters?

- Methodological Answer : Discrepancies in or often arise from measurement techniques (e.g., static vs. dynamic methods). Apply a "weight of evidence" approach by aggregating data from multiple sources (e.g., NIST, peer-reviewed studies) and assessing experimental conditions (e.g., purity, calibration standards). Use computational chemistry (e.g., COSMO-RS) to predict properties and identify outliers .

Q. How can the interaction of Methyl 3-methoxytetradecanoate with biomolecules (e.g., proteins or hormones) be systematically studied?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target biomolecules (e.g., ecdysteroid receptors in insects). For in vivo studies, use fluorescently tagged analogs to track localization via confocal microscopy. Molecular dynamics simulations can model interactions at atomic resolution, guided by NMR-derived structural data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.